5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid
Description
5-Cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is a bicyclic heteroaromatic compound featuring a thiophene ring fused to a pyrrole moiety, with a cyclopropyl substituent at the 5-position and a carboxylic acid group at the 2-position. The cyclopropyl group is notable for its electron-withdrawing and steric effects, which can enhance metabolic stability and modulate interactions with biological targets compared to linear alkyl substituents (e.g., ethyl or isopropyl) .
Properties
IUPAC Name |
5-cyclopropylthieno[2,3-c]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)8-3-6-4-11(7-1-2-7)5-9(6)14-8/h3-5,7H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLWGOKVKDRAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C3C=C(SC3=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the cyclopropyl group and the carboxylic acid moiety. One common synthetic route involves the cyclization of appropriately substituted thiophene precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: In the field of chemistry, 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a versatile intermediate in organic synthesis.
Biology: Biologically, this compound has shown potential in various assays, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may be used in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: In industry, this compound and its derivatives can be used in the development of new materials, such as organic semiconductors and sensors. Its unique properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism by which 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact mechanism may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid and analogous compounds:
*Hypothetical molecular weight calculated based on structural analogs.
Structural and Functional Differences
- Core Heterocycle Variations: Thieno[2,3-c]pyrrole derivatives (e.g., 5-cyclopropyl, 5-ethyl) exhibit a sulfur-containing thiophene fused to a pyrrole, whereas pyrrolo[2,3-c]pyridines (e.g., 10c) replace sulfur with a nitrogen atom, altering electronic density and hydrogen-bonding capacity . The benzo-fused analog (CAS 153894-33-8) incorporates a benzene ring, increasing aromaticity and molecular weight (similarity score: 0.72) .
- Substituent Effects: Cyclopropyl vs. Electron-Withdrawing vs. Electron-Donating Groups: Methoxy (10c, 80% yield) and fluorine (CAS 1822844-88-1) substituents influence reactivity and solubility. Methoxy groups enhance resonance stabilization, while fluorine increases electronegativity .
Physicochemical Properties
Biological Activity
5-Cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thieno[2,3-c]pyrrole core with a cyclopropyl substituent at the 5-position and a carboxylic acid functional group at the 2-position. This unique structure contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, pyrrole derivatives have shown effectiveness against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. The structure–activity relationship (SAR) analysis revealed that modifications to the pyrrole ring can significantly enhance antimicrobial potency.
| Compound | Activity | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | < 0.016 | |
| Pyrrole-2-carboxamide derivatives | Anti-TB | < 0.016 | |
| Pyrrole derivatives | General antimicrobial | Varies |
Antiparasitic Activity
There is emerging evidence suggesting that similar pyrrole derivatives possess antiparasitic activity. For example, pyrrole-2-carboxylic acid has demonstrated selective inhibition of proline racemase in Trypanosoma species, indicating potential for development as an antiparasitic agent.
The mechanisms underlying the biological activities of this compound are not completely understood but may involve:
- Inhibition of Enzymatic Activity : Compounds similar to this structure have been shown to inhibit key enzymes in pathogen metabolism.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis.
- Targeting Specific Pathways : Research indicates that certain derivatives target metabolic pathways essential for pathogen survival, such as mycolic acid biosynthesis in M. tuberculosis.
Study on Antitubercular Activity
A pivotal study evaluated the antitubercular activity of various pyrrole derivatives, including those structurally related to this compound. The results showed that modifications could lead to significant improvements in potency against drug-resistant strains.
Key Findings:
- Compound modifications led to over 100-fold increases in activity compared to baseline compounds.
- Compounds with bulky substituents exhibited enhanced binding affinity to target enzymes involved in mycolic acid synthesis.
Toxicity Studies
Toxicity assessments for compounds related to this class have indicated low cytotoxicity levels (IC50 > 64 μg/mL), suggesting a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted thiophenes and pyrroles. For example, chlorination agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are used to introduce functional groups at specific positions . Cyclopropane ring formation may employ transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the cyclopropyl group. Key parameters include temperature control (0–80°C), solvent polarity (e.g., DMF or THF), and reaction time (6–24 hours), which directly impact yield (typically 40–70%) and purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thienopyrrole core and cyclopropyl substituents. For instance, cyclopropyl protons appear as distinct multiplet signals (δ 0.5–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 238.05 for C₁₀H₉NO₂S) .
- X-ray Crystallography : Resolves bond angles and confirms fused-ring geometry, critical for structure-activity relationship (SAR) studies .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store in amber glass vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation. Avoid prolonged exposure to light, moisture, or temperatures >25°C, as the cyclopropyl group is susceptible to ring-opening under acidic/basic conditions . For aqueous solutions, use pH 6–7 buffers (e.g., phosphate-buffered saline) to maintain stability .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during electrophilic substitution reactions on the thienopyrrole scaffold?
- Methodological Answer : Electron-withdrawing groups (e.g., carboxylic acid) at position 2 direct electrophiles to the less hindered position 4 or 7. Computational modeling (DFT calculations) predicts reactive sites by analyzing electron density maps . Experimentally, use bulky directing groups (e.g., tert-butoxycarbonyl, Boc) to block undesired positions, followed by deprotection . For example, Boc-protected intermediates improve regioselectivity from 60% to >90% in nitration reactions .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. agonist effects)?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Enzyme Assays : Use recombinant enzymes (e.g., kinase isoforms) at fixed ATP concentrations (1 mM) to minimize variability .
- Cell-Based Assays : Control for membrane permeability by comparing free acid and ester prodrug forms (e.g., methyl ester derivatives) .
- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA to identify outliers .
Q. How can computational modeling optimize the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., cyclooxygenase-2). Focus on substituents at position 5 (cyclopropyl) for steric and electronic tuning .
- ADMET Prediction : Tools like SwissADME estimate logP (target ≤3), aqueous solubility, and CYP450 metabolism. For instance, replacing cyclopropyl with trifluoromethyl improves metabolic stability but may reduce solubility .
Q. What methodologies elucidate the role of the cyclopropyl group in modulating SAR for antimicrobial activity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with cyclopropyl, methyl, or phenyl groups. Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains. Cyclopropyl derivatives show 4–8× higher MIC values due to enhanced membrane penetration .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to visualize hydrophobic interactions between cyclopropyl and active-site residues .
Data Contradiction Analysis
Q. Why do some studies report conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Solubility varies with protonation state. The carboxylic acid group (pKa ≈ 4.5) increases polarity in aqueous buffers (pH >5) but reduces solubility in organic solvents like chloroform. Use potentiometric titration to determine pH-dependent solubility profiles . For organic phases, employ co-solvents (e.g., DMSO:ethanol, 1:1) to achieve concentrations up to 10 mM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
